molecular formula C16H19NO B2999080 1-Phenyl-3-(benzylamino)-1-propanol CAS No. 34597-73-4

1-Phenyl-3-(benzylamino)-1-propanol

Cat. No. B2999080
CAS RN: 34597-73-4
M. Wt: 241.334
InChI Key: LNUDPASEMGLGKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, and the products that are formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Electrosynthesis Applications

A study presents a process for the synthesis of phenyl-2-propanone derivatives through electrochemical acylation, demonstrating the potential of electrochemical methods in synthesizing related compounds. This process offers high yields and product selectivity, indicating a promising avenue for the electrosynthesis of similar chemical entities like 1-Phenyl-3-(benzylamino)-1-propanol (He et al., 2007).

Renewable Building Blocks

Research on phloretic acid explores its use as a renewable building block for benzoxazine ring formation, highlighting the importance of sustainable alternatives in chemical synthesis. This suggests the potential of 1-Phenyl-3-(benzylamino)-1-propanol in forming complex molecules for various applications, leveraging renewable resources (Trejo-Machin et al., 2017).

Asymmetric Synthesis

A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcases the application of microbial reductases in achieving high enantioselectivity for the synthesis of chiral intermediates. This underscores the potential of biocatalysis in the synthesis of stereospecific compounds, relevant to the production of pharmaceuticals (Choi et al., 2010).

Photochemical Behavior Studies

The investigation of the photochemical behavior of trans-3-(N-arylamino)stilbenes and their charge transfer states provides insights into the molecular dynamics under light exposure. This research can guide the development of light-sensitive materials or molecular switches, indicating a similar research direction for 1-Phenyl-3-(benzylamino)-1-propanol derivatives (Yang et al., 2007).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-(benzylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)11-12-17-13-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUDPASEMGLGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-1-phenylpropan-1-ol

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